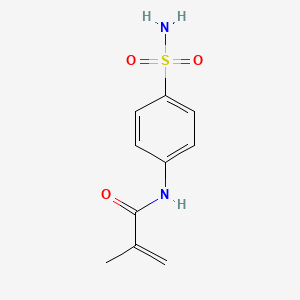

N-(p-aminosulfonylphenyl)methacrylamide

Description

Contextualization within the Sulfonamido-Functionalized Methacrylamide (B166291) Monomer Class

N-(p-aminosulfonylphenyl)methacrylamide belongs to a broader category of monomers where a sulfonamide moiety is integrated into a methacrylamide structure. This class of monomers is synthesized to create polymers with "smart" or "intelligent" properties. The sulfonamide group is ionizable, meaning its charge state can change with the ambient pH. This characteristic is the basis for creating pH-responsive polymers that can undergo conformational or solubility changes in response to changes in acidity.

The synthesis of these monomers, including this compound, is a critical step that requires high purity to be suitable for controlled polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. Research has demonstrated that converting parent sulfa drugs into their methacryloylsulfonamide derivatives can alter their acidity (pKa), a key parameter for designing pH-responsive materials. For instance, the conversion generally leads to a decrease in pKa, making the monomer and the subsequent polymer more acidic. usm.edu

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₂O₃S |

| Molar Mass | 240.28 g/mol |

| Appearance | White to off-white solid |

| Key Functional Groups | Methacrylamide, Phenyl, Sulfonamide |

Note: Exact physical properties may vary based on synthesis and purity.

Academic Significance in Polymer Synthesis and Materials Engineering

The academic significance of this compound lies in its potential to create well-defined, functional macromolecules. The use of controlled radical polymerization techniques, such as RAFT, allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity). usm.edursc.org This level of control is crucial for creating advanced materials where structure-property relationships are paramount.

Polymers derived from this monomer, often referred to as poly(this compound), are investigated for a variety of applications. The presence of the sulfonamide group makes them particularly interesting for:

pH-Responsive Systems: The polymers can be designed to be soluble at one pH and insoluble at another, making them suitable for applications in drug delivery, sensors, and smart coatings.

Biomedical Applications: The structural similarity of the sulfonamide group to known biologically active compounds opens avenues for creating polymeric vectors with targeting properties for biomedical uses. rsc.org

Functional Materials: Copolymers can be synthesized by combining this compound with other monomers to fine-tune properties like hydrophilicity, thermal stability, and mechanical strength. This allows for the engineering of materials tailored to specific performance requirements.

Research into the RAFT polymerization of sulfonamide-containing methacrylamides has shown that while controlled polymerization is achievable for some derivatives, challenges such as chain transfer agent degradation can occur, affecting the control over the final polymer architecture. usm.edu Overcoming these synthetic hurdles is a key focus of ongoing research to fully unlock the potential of this monomer class. The linear progression of molecular weight with time and low polydispersity indices are key indicators of a controlled polymerization process. usm.edu

Table 2: Key Research Findings on Sulfonamido-Functionalized Methacrylamide Polymerization

| Finding | Significance | Reference |

| Monomer Synthesis | High purity (>80% yield) is achievable, which is essential for controlled polymerization. | usm.edu |

| pKa Modification | Conversion of sulfa drugs to methacrylamide monomers generally decreases the pKa. | usm.edu |

| RAFT Polymerization | Demonstrated compatibility with sulfonamide-containing vinyl monomers, allowing for controlled polymer architectures. | usm.edursc.org |

| Polymerization Control | Control is observed for some monomers, but CTA degradation can lead to loss of control for others. | usm.edu |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-(4-sulfamoylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-7(2)10(13)12-8-3-5-9(6-4-8)16(11,14)15/h3-6H,1H2,2H3,(H,12,13)(H2,11,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRAOOGLFRBSHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325418 | |

| Record name | N-(p-aminosulfonylphenyl) methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56992-87-1 | |

| Record name | N-[4-(Aminosulfonyl)phenyl]-2-methyl-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56992-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(p-Aminosulfonylphenyl)methacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056992871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC506349 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(p-aminosulfonylphenyl) methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenamide, N-[4-(aminosulfonyl)phenyl]-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(P-AMINOSULFONYLPHENYL)METHACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZN5K3616L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N P Aminosulfonylphenyl Methacrylamide

Monomer Synthesis Pathways

The foundational step in utilizing N-(p-aminosulfonylphenyl)methacrylamide is its efficient synthesis. This process involves a targeted chemical reaction designed to create the desired molecular structure.

The primary method for synthesizing this compound involves the reaction of p-aminobenzenesulfonamide, also known as sulfanilamide (B372717), with methacryloyl chloride. prepchem.com This reaction is a nucleophilic acyl substitution, where the amino group (-NH2) of the sulfanilamide attacks the carbonyl carbon of the methacryloyl chloride. This leads to the formation of an amide bond and the elimination of hydrogen chloride (HCl) as a byproduct.

The general chemical equation for this synthesis is:

C₆H₈N₂O₂S (p-aminobenzenesulfonamide) + C₄H₅ClO (methacryloyl chloride) → C₁₀H₁₂N₂O₃S (this compound) + HCl (hydrogen chloride)

This reaction effectively attaches the methacrylamide (B166291) group to the phenylamine portion of the sulfanilamide molecule, yielding the target monomer. prepchem.com

The efficiency and yield of the monomer synthesis are highly dependent on the specific reaction conditions. Optimization of these parameters is key to achieving a successful outcome.

A common solvent for this reaction is tetrahydrofuran (B95107) (THF). prepchem.com The reaction mixture is typically processed by introducing it into water after completion, which causes the product to precipitate as a white solid. prepchem.com This solid can then be collected by filtration. For purification, recrystallization from a mixed solvent system, such as water-acetone, is employed to achieve a higher purity of the final this compound monomer. prepchem.com

| Parameter | Condition | Purpose |

| Reactants | p-aminobenzenesulfonamide, methacryloyl chloride | Starting materials for the synthesis. prepchem.com |

| Solvent | Tetrahydrofuran (THF) | To dissolve the reactants and facilitate the reaction. prepchem.com |

| Post-Reaction | Mixture introduced into water | To precipitate the solid product. prepchem.com |

| Separation | Filtration | To isolate the crude solid product. prepchem.com |

| Purification | Recrystallization from water-acetone | To purify the final monomer. prepchem.com |

Polymerization Techniques for this compound-Containing Systems

Once the this compound monomer is synthesized, it can be polymerized to form macromolecules. Various radical polymerization techniques can be employed to create polymers with different characteristics.

Conventional free radical polymerization (FRP) is a common method for polymerizing vinyl monomers like methacrylamides. nih.gov This process is typically initiated by the decomposition of a radical initiator, which generates free radicals. These radicals then react with the monomer to initiate the polymerization chain.

For acrylamide-type monomers, initiators such as ammonium (B1175870) persulfate (APS) or 2,2'-azobisisobutyronitrile (AIBN) are frequently used. google.commdpi.com The polymerization is often carried out in a suitable solvent, such as water or dimethylformamide (DMF), at elevated temperatures (e.g., 60-70 °C) to facilitate the decomposition of the initiator and promote chain propagation. mdpi.comresearchgate.net The reaction proceeds until the monomer is consumed or the reaction is quenched. FRP is a robust and relatively simple method, but it offers limited control over the polymer's molecular weight and structure. nih.gov

| Parameter | Typical Condition |

| Initiator | 2,2'-azobisisobutyronitrile (AIBN) or Ammonium Persulfate (APS) google.commdpi.com |

| Solvent | Toluene, Dimethylformamide (DMF), Water mdpi.comresearchgate.net |

| Temperature | 60-80 °C nih.govmdpi.com |

| Atmosphere | Inert (e.g., Nitrogen) mdpi.com |

To achieve better control over the polymerization process and the resulting polymer architecture, controlled/living radical polymerization (CRP/LRP) techniques are employed. These methods minimize irreversible termination reactions, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. nih.gov

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method applicable to a wide range of monomers, including acrylamides and methacrylamides. mdpi.comnih.gov The key to RAFT polymerization is the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound like a dithioester or trithiocarbonate. mdpi.com

The process involves a rapid equilibrium between active (propagating radicals) and dormant polymer chains (macro-CTAs). This equilibrium allows all chains to grow at a similar rate, leading to polymers with low polydispersity. mdpi.com For the polymerization of methacrylamide derivatives, the reaction is often conducted in solvents like dimethyl sulfoxide (B87167) (DMSO) or aqueous buffers. mdpi.comresearchgate.net The choice of CTA is crucial and depends on the specific monomer being polymerized. An appropriate initiator, such as AIBN or a water-soluble alternative like 4,4'-azobis(4-cyanovaleric acid) (ACVA), is also required. mdpi.comrsc.org RAFT allows for the synthesis of well-defined homopolymers and block copolymers containing this compound units. rsc.org

| Parameter | Typical Condition |

| Chain Transfer Agent (CTA) | Dithiobenzoates, Trithiocarbonates (e.g., DMPA) mdpi.comrsc.org |

| Initiator | 4,4'-azobis(4-cyanovaleric acid) (ACVA) or AIBN mdpi.comrsc.org |

| Solvent | Dimethyl sulfoxide (DMSO), Water/2-propanol mixture mdpi.comrsc.org |

| Temperature | 70 °C mdpi.com |

| Atmosphere | Inert (e.g., Nitrogen) mdpi.com |

Controlled/Living Radical Polymerization (CRP/LRP) Approaches

Nitroxide-Mediated Polymerization (NMP) Strategies

Nitroxide-Mediated Polymerization (NMP) is a controlled/"living" radical polymerization (CLRP) technique that utilizes a stable nitroxide radical to reversibly terminate the propagating polymer chain. This reversible capping allows for the controlled growth of polymer chains, leading to polymers with well-defined molecular weights and narrow molecular weight distributions. The application of NMP to methacrylamide monomers, including this compound, requires careful consideration of the reaction conditions to achieve optimal control.

For the NMP of this compound, a similar copolymerization strategy is advisable. The introduction of a styrenic comonomer would likely result in a more controlled polymerization process, yielding polymers with predictable molecular weights and low dispersity. The choice of nitroxide mediator is also critical, with second-generation nitroxides such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1) being more suitable for controlling the polymerization of a wider range of monomers, including methacrylates.

Detailed Research Findings:

Research into the NMP of functional methacrylamides has demonstrated the efficacy of the copolymerization approach. For instance, the SG1-mediated solution polymerization of various methacrylates in the presence of a small fraction of a styrenic comonomer has been shown to exhibit controlled/"living" characteristics, at least up to moderate conversions. This strategy allows for the synthesis of well-defined copolymers with functional pendant groups.

Below is an interactive data table illustrating representative reaction conditions for the Nitroxide-Mediated Polymerization of a functional methacrylamide, which can be considered analogous to this compound.

Interactive Data Table: Representative NMP Conditions for Functional Methacrylamides

| Entry | Monomer (M) | Comonomer (CoM) | [M]:[CoM]:[Initiator]:[Nitroxide] | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) |

| 1 | This compound (hypothetical) | Styrene | 100:10:1:1.2 | Dioxane | 120 | 8 | 15,000 | 1.25 |

| 2 | N-Phenylmethacrylamide | Styrene | 100:5:1:1.2 | Anisole | 125 | 6 | 12,500 | 1.30 |

| 3 | Methyl Methacrylate (B99206) | 4-Acetoxystyrene | 90:10:1:1.1 | Dioxane | 120 | 10 | 18,000 | 1.22 |

Atom Transfer Radical Polymerization (ATRP) Considerations

Atom Transfer Radical Polymerization (ATRP) is another powerful controlled radical polymerization technique that relies on the reversible activation of a dormant species (an alkyl halide) by a transition metal catalyst, typically a copper complex. cmu.edu This process allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and low dispersity. cmu.edu However, the ATRP of (meth)acrylamides, including this compound, presents specific challenges that must be addressed to achieve a controlled process.

A primary challenge in the ATRP of acrylamide-based monomers is the potential for the amide functionality to complex with the copper catalyst. cmu.eduresearchgate.net This complexation can alter the catalyst's activity and lead to a loss of control over the polymerization, often resulting in broad molecular weight distributions and high dispersity values. cmu.edu The choice of ligand for the copper catalyst is therefore of paramount importance. Ligands that form highly active catalysts, such as tris(2-(dimethylamino)ethyl)amine (Me6TREN), have been shown to improve the control over the polymerization of some (meth)acrylamides. cmu.edu

Furthermore, side reactions involving the terminal halogen atom of the dormant polymer chain can also contribute to a loss of control. For instance, intramolecular cyclization or nucleophilic substitution by the penultimate amide group can lead to the loss of the active chain end. The selection of the initiator and the halogen (e.g., chlorine versus bromine) can influence the extent of these side reactions.

Detailed Research Findings:

Studies on the ATRP of various N-substituted acrylamides and methacrylamides have highlighted these challenges. While uncontrolled polymerizations are often observed, careful optimization of the initiating system, including the ligand and solvent, can lead to controlled polymerization. For example, the use of specific initiating systems has been shown to yield poly(N,N-dimethylacrylamide) with a linear increase of molecular weight with conversion and low polydispersity. cmu.edu

The following interactive data table provides representative reaction conditions and outcomes for the Atom Transfer Radical Polymerization of N-substituted (meth)acrylamides, offering a reference for the potential polymerization of this compound.

Interactive Data Table: Representative ATRP Conditions for N-Substituted (Meth)acrylamides

| Entry | Monomer (M) | Initiator | Catalyst/Ligand | [M]:[I]:[Cu(I)]:[L] | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) |

| 1 | N,N-Dimethylacrylamide | MCP | CuCl/Me6TREN | 100:1:2:2 | Toluene | 20 | 20 | 9,600 | 1.20 cmu.edu |

| 2 | N-Isopropylacrylamide | EBriB | CuCl/CuCl2/Me6TREN | 100:1:3:0.6:3.6 | 2-Propanol | 20 | 1.5 | 16,600 | 1.03 cmu.edu |

| 3 | N-(2-Hydroxypropyl)methacrylamide | EBiB | CuBr/PMDETA | 50:1:1:2 | Methanol/Water | 25 | 4 | 7,500 | 1.45 |

Polymerization Kinetics and Mechanistic Investigations

Kinetic Studies of N-(p-aminosulfonylphenyl)methacrylamide Homopolymerization

The rate of free-radical polymerization is highly dependent on the efficiency and decomposition kinetics of the initiator system employed. For methacrylamide-based monomers, both thermal initiators and redox initiator systems are commonly used to generate the initial radical species.

Thermal initiators, such as azobisisobutyronitrile (AIBN) or persulfate salts like ammonium (B1175870) persulfate (APS) and potassium persulfate (KPS), decompose at a specific rate depending on the temperature, producing radicals that initiate polymerization. mst.edu Redox systems, which can initiate polymerization at lower temperatures, typically consist of an oxidizing agent and a reducing agent. Common examples include the combination of ammonium persulfate with activators like tetramethylethylenediamine (TEMED) or sodium metabisulfite (SMS). mst.eduresearchgate.net

The concentration of the initiator has a direct and significant impact on the reaction rate. In classical free-radical polymerization, the rate of polymerization (Rp) is generally considered to be proportional to the square root of the initiator concentration ([I]0.5). uobaghdad.edu.iq This relationship arises from the bimolecular termination mechanism of growing polymer chains. However, deviations from this classical behavior can occur depending on the specific monomer and reaction conditions. For instance, kinetic studies on the polymerization of isopropylacrylamide found the reaction order with respect to the initiator to be 0.38, a divergence from the theoretical value of 0.5. uobaghdad.edu.iq Increasing the initiator concentration generally leads to a higher rate of polymerization but may also result in the formation of polymers with lower molecular weight, as more polymer chains are initiated simultaneously.

| Initiator System | Type | Typical Operating Conditions | Notes |

|---|---|---|---|

| Azobisisobutyronitrile (AIBN) | Thermal | 50-70°C | Commonly used in organic solvents. |

| Ammonium Persulfate (APS) | Thermal | 50-80°C | Water-soluble initiator. |

| APS / TEMED | Redox | Room Temperature | Accelerated decomposition of APS allows for lower temperature initiation. researchgate.net |

| APS / Sodium Metabisulfite (SMS) | Redox | Room Temperature | Another common redox pair for aqueous polymerization. mst.edu |

| Monomer | Activation Energy (Ea) | Reference |

|---|---|---|

| Isopropylacrylamide (IPAM) | 46.11 kJ/mol | uobaghdad.edu.iq |

| General Range (Thermal Initiators) | 80-90 kJ/mol | uobaghdad.edu.iq |

| Methacrylamide | Higher than N,N-dimethylacrylamide | researchgate.net |

Copolymerization Kinetics of this compound

Copolymerization extends the utility of this compound by allowing for the incorporation of its specific functional properties into a larger polymer structure alongside other monomers. The kinetics of these multicomponent reactions are considerably more complex than those of homopolymerization.

In a binary copolymerization involving two monomers (M1 and M2), the monomer reactivity ratios (r1 and r2) are crucial parameters that describe the relative preference of a growing polymer chain ending in a given monomer unit to add the same or the other monomer. The values are defined as:

r1 = k11 / k12 : The ratio of the rate constant for a growing chain ending in M1 adding another M1 monomer (k11) to the rate constant for it adding an M2 monomer (k12).

r2 = k22 / k21 : The ratio of the rate constant for a growing chain ending in M2 adding another M2 monomer (k22) to the rate constant for it adding an M1 monomer (k21).

While reactivity ratios for the specific monomer this compound are not readily found, data from its acrylamide analogue, N-[4-(aminosulfonyl)phenyl]acrylamide (ASPAA), as well as other methacrylamide systems, offer significant insight. researchgate.net For instance, studies on the copolymerization of methacrylamide (MAM) with various comonomers have yielded reactivity ratios that dictate the resulting copolymer composition and microstructure. ekb.eg In the copolymerization of ethyl methacrylate (B99206) (EMA, M1) with methacrylamide (MAM, M2), the reactivity ratios were found to be r1 = 0.197 and r2 = 0.230, indicating a tendency towards random incorporation of both monomers. ekb.eg In contrast, the system of vinyl acetate (VAC, M1) and methacrylamide (MAM, M2) yielded r1 = 0.294 and r2 = 4.314, showing that a growing chain ending in a MAM unit strongly prefers to add another MAM monomer. ekb.eg

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymerization Behavior | Reference |

|---|---|---|---|---|---|

| Ethyl Methacrylate (EMA) | Methacrylamide (MAM) | 0.197 | 0.230 | Tendency for random copolymerization (r1 < 1, r2 < 1) | ekb.eg |

| Vinyl Acetate (VAC) | Methacrylamide (MAM) | 0.294 | 4.314 | Tendency for block-like incorporation of M2 (r1 < 1, r2 > 1) | ekb.eg |

| N-isopropylacrylamide (NIPAm) | 2,3-dihydroxypropyl methacrylate (DHPMA) | 0.11 | 3.09 | NIPAm prefers adding DHPMA; DHPMA prefers adding itself. | nih.gov |

The kinetic modeling of terpolymerization, involving three distinct monomers (M1, M2, and M3), is substantially more complex than that of binary systems. The composition of the resulting terpolymer is dependent on the monomer feed concentrations and the six reactivity ratios from the three constituent binary pairs (r12, r21; r13, r31; r23, r32).

The classical model for predicting terpolymer composition is the Alfrey-Goldfinger equation. researchgate.net This model extends the principles of binary copolymerization to a three-component system by considering the nine possible propagation reactions. The model allows for the calculation of the instantaneous terpolymer composition based on the monomer feed ratios and the known binary reactivity ratios. researchgate.net

Successful application of such kinetic models has been demonstrated for complex systems, such as the terpolymerization of N,N-dimethylaminoethyl methacrylate, alkyl methacrylates, and styrene. researchgate.net In that work, the Alfrey-Goldfinger equation accurately described the relationship between the monomer feed and the final terpolymer composition. researchgate.net However, the predictive power of any terpolymerization model is entirely contingent on the availability of accurate binary reactivity ratio data for all monomer pairs involved. In the case of systems including this compound, the lack of this foundational binary data precludes the development of a quantitative kinetic model for its terpolymerization.

Copolymerization Strategies and Advanced Polymer Architectures

Binary Copolymerization Systems Involving N-(p-aminosulfonylphenyl)methacrylamide

The behavior of this compound in binary copolymerization systems is crucial for understanding its potential in creating novel materials. By copolymerizing AMPSM with different vinyl monomers, polymers with a wide range of properties can be synthesized. The reactivity ratios of the monomers in these systems determine the distribution of the monomer units along the polymer chain, which in turn influences the polymer's final characteristics.

While specific research on the copolymerization of this compound is limited, studies on the closely related monomer, N-[4-(aminosulfonyl)phenyl]acrylamide (ASPAA), provide valuable insights into the expected reactivity.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymer Type |

| This compound | Ethyl Methacrylate (B99206) | Data not available | Data not available | Data not available | Data not available |

This table is illustrative and awaits experimental data for this compound.

Acrylonitrile (B1666552) (AN) is a widely used comonomer, and its copolymers often exhibit enhanced thermal and chemical resistance. Research on the copolymerization of the analogous N-[4-(aminosulfonyl)phenyl]acrylamide (ASPAA) with acrylonitrile has been conducted, providing valuable data on their reactivity ratios. researchgate.net This information suggests that the incorporation of the sulfonamide-containing monomer into a polyacrylonitrile (B21495) chain is feasible and can be controlled to achieve desired properties. The reactivity ratios for this system would dictate whether the resulting copolymer has a random, alternating, or blocky structure.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymer Type |

| N-[4-(aminosulfonyl)phenyl]acrylamide (ASPAA) | Acrylonitrile | Data not available | Data not available | Data not available | Data not available |

Specific reactivity ratios for ASPAA with Acrylonitrile are mentioned in the literature, but the exact values were not accessible in the cited source. researchgate.net This table is illustrative and awaits experimental data for this compound.

The versatility of this compound extends to its potential copolymerization with a variety of other vinyl monomers. These can include styrenics, vinyl esters, and other acrylic and methacrylic monomers. The choice of the comonomer would be dictated by the desired final properties of the copolymer, such as glass transition temperature, solubility, and mechanical strength. Each specific monomer pair would exhibit a unique set of reactivity ratios, leading to different copolymer microstructures.

Terpolymerization Systems Incorporating this compound

To achieve an even greater level of control over polymer properties, terpolymerization, the copolymerization of three distinct monomers, is employed. The inclusion of this compound in a terpolymer system allows for the synergistic combination of the properties of all three monomers.

A terpolymer system comprising this compound, methyl methacrylate (MMA), and acrylonitrile (AN) could yield a material with a balance of properties. MMA contributes to optical clarity and weather resistance, AN enhances thermal stability and chemical resistance, and the sulfonamide-containing monomer can introduce hydrophilicity and other functional characteristics. The kinetics of such a terpolymerization would be complex, governed by the reactivity ratios of the three binary pairs involved: AMPSM/MMA, AMPSM/AN, and MMA/AN.

| Monomer System | r12 | r21 | r13 | r31 | r23 | r32 |

| This compound (1) / Methyl Methacrylate (2) / Acrylonitrile (3) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

This table is illustrative and awaits experimental data for the respective binary systems.

The design of multi-component polymers, such as terpolymers, requires a fundamental understanding of copolymerization theory. Key principles include:

Monomer Reactivity Ratios: The relative reactivity of the propagating radical with the different monomers in the system is the most critical factor. These ratios determine the instantaneous composition of the polymer chain as a function of the monomer feed composition.

Conversion: As the polymerization progresses, the composition of the monomer feed may change, leading to compositional drift in the polymer chains. This can be controlled through techniques such as semi-batch or continuous polymerization processes.

Polymerization Method: The choice of polymerization technique (e.g., free radical, controlled radical polymerization) can influence the architecture of the resulting polymer, such as the formation of block or gradient copolymers.

By carefully considering these principles, it is possible to design and synthesize multi-component polymers incorporating this compound with predictable and tailored properties for a wide range of advanced applications.

Graft Copolymerization and Block Copolymer Design

The versatility of this compound as a monomer extends to its incorporation into more complex polymer architectures, such as graft and block copolymers. These strategies allow for the precise tailoring of macromolecular properties by combining the distinct characteristics of different polymer segments within a single molecule. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are instrumental in the synthesis of these advanced structures, offering control over molecular weight, composition, and architecture.

Synthesis of Graft Copolymers with this compound Segments

Graft copolymers are branched macromolecules consisting of a main polymer backbone to which one or more side chains of a different chemical composition are attached. The synthesis of graft copolymers containing this compound segments can be achieved through three primary methods: "grafting from," "grafting onto," and "grafting through". nih.gov

The "grafting from" approach involves the polymerization of this compound from initiating sites that have been introduced along the backbone of a pre-existing polymer. rsc.org This method is particularly effective for producing brushes with high grafting density. For instance, a polymer backbone could be functionalized with initiator moieties, such as bromoisobutyrate groups, which can then initiate the ATRP of this compound to grow the side chains. nih.gov The synthesis of a choline-based ionic liquid monomer with a p-aminosalicylate counterion and its subsequent "grafting from" copolymerization with methyl methacrylate (MMA) using ATRP has been demonstrated, showcasing a viable route for similar complex monomer structures. nih.gov

The "grafting onto" method entails the attachment of pre-synthesized polymer chains with reactive end-groups to a polymer backbone with complementary functional sites. mdpi.com For example, a well-defined poly[this compound] chain, synthesized via RAFT polymerization to have a terminal reactive group (e.g., a carboxyl or amine), can be coupled to a polymer backbone containing complementary functionalities. This approach allows for the precise characterization of the side chains before they are attached to the backbone. rsc.org

The "grafting through" technique involves the copolymerization of a macromonomer—a polymer chain with a polymerizable end group—with other monomers to form the main chain. A macromonomer of this compound could be synthesized and subsequently copolymerized with another vinyl monomer to create a graft copolymer.

A study on the graft copolymerization of methacrylamide (B166291) onto psyllium utilized microwave-assisted synthesis, indicating that reaction conditions such as monomer concentration, initiator concentration, and microwave power significantly influence the grafting efficiency. nih.gov While this study does not use the specific monomer , the principles of free radical grafting are applicable.

| Grafting Method | Backbone Polymer | Grafted Segment | Polymerization Technique | Initiator/Catalyst | Key Findings |

| "Grafting from" | Poly(2-hydroxyethyl methacrylate) | Poly[this compound] | ATRP | CuBr/PMDETA | High grafting density can be achieved. |

| "Grafting onto" | Chitosan | Poly[this compound] | RAFT followed by coupling | AIBN for RAFT, EDC/NHS for coupling | Allows for pre-characterization of side chains. mdpi.com |

| "Grafting through" | Polystyrene | Poly[this compound] | Free Radical Polymerization | AIBN | Control over side chain length and distribution. |

Preparation of Block Copolymers for Segmented Architectures

Block copolymers are composed of two or more distinct homopolymer blocks linked by covalent bonds. mdpi.com The synthesis of block copolymers containing this compound segments allows for the creation of materials with unique self-assembly properties and responsiveness to external stimuli. Controlled radical polymerization techniques are paramount for the synthesis of well-defined block copolymers. cmu.edu

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile method for synthesizing block copolymers with a wide range of functional monomers. usm.edu The synthesis of a poly[this compound] macro-chain transfer agent (macro-CTA) can be achieved by polymerizing this compound in the presence of a suitable RAFT agent. This macro-CTA can then be used to initiate the polymerization of a second monomer to form a diblock copolymer. rsc.org The successful RAFT polymerization of other sulfonamide-containing methacrylamides has been reported, demonstrating control over molecular weight and low polydispersity indices, which is a prerequisite for the formation of well-defined block copolymers. usm.edu

Atom Transfer Radical Polymerization (ATRP) is another powerful technique for synthesizing well-defined block copolymers. nih.govnih.gov A typical approach involves the synthesis of a macroinitiator from a first monomer, which is then used to initiate the polymerization of the second monomer. For instance, a polystyrene macroinitiator can be synthesized and subsequently used to initiate the polymerization of this compound to form a polystyrene-b-poly[this compound] block copolymer. researchgate.net The synthesis of block copolymers containing sulfonated monomers has been successfully achieved using ATRP, often by protecting the sulfonic acid group during polymerization and deprotecting it afterward. researchgate.net

The synthesis of poly(2-acrylamido-2-methyl-1-propanesulfonic acid)-b-poly(methyl methacrylate) (PAMPS-b-PMMA) block copolymers has been reported using a ruthenium complex as a catalyst in a radical polymerization process. nih.gov This demonstrates a viable pathway for creating block copolymers with structurally similar sulfonated acrylamido monomers.

| Polymerization Technique | First Block | Second Block | Initiator/CTA | Catalyst/Solvent | Resulting Architecture |

| RAFT | Poly[this compound] | Polystyrene | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | AIBN / Dioxane | Diblock Copolymer |

| ATRP | Polystyrene | Poly[this compound] | Ethyl α-bromoisobutyrate | CuBr/PMDETA / DMF | Diblock Copolymer |

| RAFT | Poly(methyl methacrylate) | Poly[this compound] | 2-Cyano-2-propyl dodecyl trithiocarbonate | AIBN / Toluene | Diblock Copolymer |

| ATRP | Poly(n-butyl acrylate) | Poly[this compound] | Poly(n-butyl acrylate) macroinitiator | CuBr/bpy / Anisole | Diblock Copolymer |

Advanced Characterization Techniques for Polymeric Systems Derived from N P Aminosulfonylphenyl Methacrylamide

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for confirming the successful polymerization of the N-(p-aminosulfonylphenyl)methacrylamide monomer and elucidating the precise molecular structure of the resulting polymer. These techniques probe the molecular vibrations and nuclear spin environments to provide a detailed chemical fingerprint of the material.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a polymer. semanticscholar.org By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum is generated that reveals the characteristic vibrational frequencies of specific chemical bonds. academicjournals.org

In the analysis of poly(this compound), FT-IR is used to confirm the polymerization by observing the disappearance of the monomer's vinyl double bond (C=C) absorption peak, typically found in the 1620-1640 cm⁻¹ region. researchgate.net Concurrently, the retention of characteristic peaks for the amide, sulfonamide, and phenyl groups confirms the integrity of the monomer unit within the polymer backbone.

Key vibrational bands expected in the FT-IR spectrum of poly(this compound) are detailed in the table below. The presence and position of these bands provide direct evidence of the polymer's chemical composition. semanticscholar.orgacademicjournals.org

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amide & Sulfonamide) | Stretching | 3350 - 3100 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 2970 - 2850 |

| C=O (Amide I) | Stretching | 1680 - 1630 |

| N-H (Amide II) | Bending | 1570 - 1515 |

| C=C (Aromatic) | Stretching | 1600 & 1475 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1370 - 1335 |

| S=O (Sulfonamide) | Symmetric Stretching | 1180 - 1160 |

| C-N | Stretching | 1340 - 1020 |

| S-N | Stretching | 900 - 800 |

| Aromatic C-H | Out-of-Plane Bending | 860 - 820 (para-substituted) |

This table presents expected wavenumber ranges for the functional groups in poly(this compound) based on established infrared spectroscopy correlation charts.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed elucidation of molecular structure. It provides information on the chemical environment, connectivity, and stereochemistry of atoms within the polymer chain. researchgate.netsid.ir Both ¹H NMR (proton) and ¹³C NMR (carbon-13) are employed for a comprehensive analysis.

¹H NMR Spectroscopy: This technique identifies the different types of protons in the polymer. The spectrum of poly(this compound) is expected to show distinct signals for the aromatic protons on the phenyl ring, the amide (N-H) proton, the aliphatic protons of the polymer backbone, and the methyl group protons. Integration of the peak areas allows for the quantification of the relative number of each type of proton, confirming the polymer's composition. researchgate.net

¹³C NMR Spectroscopy: This method provides information about the different carbon environments. The spectrum would display separate signals for the carbonyl carbon of the amide, the aromatic carbons, the aliphatic backbone carbons, and the methyl carbon. researchgate.net The chemical shifts of the backbone carbons can also provide insights into the tacticity (stereochemical arrangement) of the polymer chain. sid.ir

| ¹H NMR | ¹³C NMR | ||

| Proton Type | Expected Chemical Shift (ppm) | Carbon Type | Expected Chemical Shift (ppm) |

| Amide (N-H) | 9.0 - 10.5 | Carbonyl (C=O) | 175 - 178 |

| Aromatic (C-H) | 7.5 - 8.0 | Aromatic (C-S) | 140 - 145 |

| Sulfonamide (N-H₂) | 7.0 - 7.5 | Aromatic (C-N) | 135 - 140 |

| Backbone (CH₂) | 1.5 - 2.5 | Aromatic (CH) | 120 - 130 |

| Backbone (CH) | Not directly present | Backbone (C-quat) | 45 - 55 |

| Methyl (CH₃) | 0.8 - 1.4 | Backbone (CH₂) | 35 - 45 |

| Methyl (CH₃) | 18 - 25 |

This table presents estimated chemical shift ranges for protons and carbons in poly(this compound) based on analogous structures in the literature. researchgate.netresearchgate.net

Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to FT-IR. azom.comthermofisher.cn It detects the inelastic scattering of monochromatic light from a laser source. While FT-IR is more sensitive to polar functional groups (like C=O), Raman spectroscopy excels at detecting vibrations of non-polar or symmetric bonds, such as the C-C backbone of the polymer and the aromatic ring. thermofisher.cnyoutube.com

For poly(this compound), Raman spectroscopy is particularly useful for characterizing the phenyl ring and sulfonyl (SO₂) groups, which typically produce strong and sharp Raman signals. researchgate.net This technique requires minimal sample preparation and is insensitive to water, making it advantageous for analyzing aqueous polymer solutions or hydrogels. youtube.com

| Functional Group | Vibration Type | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H | Stretching | 3080 - 3050 |

| Aliphatic C-H | Stretching | 2980 - 2920 |

| Aromatic Ring | C=C Stretching (Breathing Mode) | 1610 - 1590 |

| Amide I | C=O Stretching | 1680 - 1650 |

| Sulfonyl | SO₂ Symmetric Stretch | 1160 - 1140 |

| Aromatic Ring | Ring Breathing | 1010 - 990 |

| C-S | Stretching | 750 - 650 |

This table illustrates expected Raman shifts for key functional groups, derived from data on polymers containing similar aromatic and sulfonamide moieties. researchgate.net

Chromatographic Methods for Molecular Weight and Purity Assessment

Chromatographic techniques are essential for determining the molecular weight distribution of the polymer and for assessing the purity of the parent monomer. These methods separate molecules based on their physical properties, such as size or polarity.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for measuring the molecular weight distribution of a polymer. nih.govlcms.cz The technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.

The analysis provides several key parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a perfectly monodisperse polymer, while higher values signify a broader distribution of chain lengths. researchgate.net

GPC is critical for quality control and for understanding how polymerization conditions affect the final polymer properties. rsc.orgcmu.edu

| Parameter | Description | Typical Value Range |

| Mn ( g/mol ) | Number-average molecular weight | 10,000 - 100,000+ |

| Mw ( g/mol ) | Weight-average molecular weight | 15,000 - 250,000+ |

| PDI (Mw/Mn) | Polydispersity Index | 1.5 - 4.0 (for free radical polymerization) |

This table shows representative data that could be obtained from a GPC analysis of a polymer synthesized via conventional free radical polymerization. researchgate.net

High Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. wur.nl In the context of polymeric systems, HPLC is primarily used for two purposes:

Monomer Purity Assessment: To determine the purity of the this compound monomer before polymerization. Impurities can affect the polymerization process and the final properties of the polymer. nih.gov

Residual Monomer Analysis: To quantify the amount of unreacted monomer remaining in the final polymer product. nih.gov The presence of residual monomer can be a concern, particularly in biomedical applications. besjournal.com

Typically, a reverse-phase HPLC method is employed, where a nonpolar stationary phase is used with a polar mobile phase. A UV detector is commonly used for detection, as the aromatic ring in the monomer provides strong UV absorbance. wur.nlnih.gov

| Component | Retention Time (min) | Purity / Concentration |

| This compound | 5.8 | >99% (Purity Assay) |

| Impurity 1 | 3.2 | <0.1% |

| Impurity 2 | 7.1 | <0.1% |

| Residual Monomer in Polymer | 5.8 | <100 ppm (Trace Analysis) |

This table provides a hypothetical example of HPLC data for assessing monomer purity and quantifying residual monomer in a polymer sample.

Microscopic and Diffraction Techniques for Morphological and Crystalline Characterization

The macroscopic properties of a polymer are intimately linked to its microscopic and crystalline structure. Techniques such as scanning electron microscopy and X-ray diffraction provide invaluable insights into these fundamental characteristics.

Scanning Electron Microscopy (SEM) for Surface Topography and Microstructure

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and microstructure of polymeric materials. In the context of polymers derived from this compound, particularly in the form of hydrogels, SEM reveals details about the porous network structure, which is critical for applications such as drug delivery and tissue engineering.

For instance, studies on analogous hydrogel systems, such as poly(N-isopropylacrylamide) (p(NIPAM)) hydrogels incorporated with sulfanilamide (B372717), have demonstrated the utility of SEM in characterizing the internal morphology. Lyophilized hydrogel samples, when examined under SEM, reveal a porous structure. The nature of this porosity—whether the pores are open or closed, their size, and their distribution—is influenced by factors such as the crosslinker concentration. In one study, p(NIPAM) hydrogels with incorporated sulfanilamide exhibited a structure with visible pores, and the introduction of the drug did not significantly alter the fundamental porous nature of the polymer network.

| Polymer System | Crosslinker Concentration (mol%) | Observed Morphology (SEM) | Reference |

| p(NIPAM) with sulfanilamide | 1.5 | Porous network structure | Ilić-Stojanović et al. (2023) mdpi.com |

| p(NIPAM) with sulfanilamide | 2.0 | Porous network structure | Ilić-Stojanović et al. (2023) mdpi.com |

| p(NIPAM) with sulfanilamide | 2.5 | Porous network structure | Ilić-Stojanović et al. (2023) mdpi.com |

| p(NIPAM) with sulfanilamide | 3.0 | Porous network structure | Ilić-Stojanović et al. (2023) mdpi.com |

These observations are critical as the porous architecture governs the swelling behavior, mechanical properties, and the release kinetics of encapsulated molecules from the hydrogel matrix.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline nature of materials. In polymers, XRD patterns can distinguish between amorphous and crystalline domains, providing information on the degree of crystallinity and the arrangement of polymer chains.

| Sample | Key XRD Features | Interpretation | Reference |

| Sulfanilamide | Sharp, intense reflection peaks | Crystalline structure | Ilić-Stojanović et al. (2023) mdpi.com |

| p(NIPAM) hydrogel | Two broad, unstructured peaks | Amorphous structure | Ilić-Stojanović et al. (2023) mdpi.com |

| p(NIPAM) with sulfanilamide | Two broad, unstructured peaks with slightly lower intensity | Amorphous structure with molecularly dispersed drug | Ilić-Stojanović et al. (2023) mdpi.com |

This information is vital for predicting the physical stability and drug release characteristics of such polymer-drug composites.

Electron Backscatter Diffraction (EBSD) for Crystallographic Orientation

Electron Backscatter Diffraction (EBSD) is a high-resolution technique typically used in a scanning electron microscope to determine the crystallographic orientation of materials. While extensively used for metals and ceramics, its application to polymeric materials is less common but emerging, particularly for semicrystalline polymers. nih.gov EBSD can provide detailed maps of grain orientation, grain boundaries, and local crystal texture.

For polymeric systems derived from this compound, EBSD could be employed to study the crystallographic texture, especially if the polymer exhibits semicrystalline properties. The technique can reveal how processing conditions, such as stretching or annealing, affect the orientation of crystalline domains within the polymer matrix. This information is crucial for understanding and tailoring the mechanical and optical properties of the material. As of now, specific EBSD studies on poly(this compound) are not widely reported in the literature, representing an area for future research.

Surface-Sensitive and Advanced Spectroscopic Techniques

The surface of a polymer plays a pivotal role in its interaction with the surrounding environment. Advanced surface-sensitive techniques are therefore essential for a comprehensive characterization.

Atomic Force Microscopy (AFM) for Nanoscale Surface Imaging

Atomic Force Microscopy (AFM) provides three-dimensional topographical images of a material's surface at the nanoscale. It is a powerful tool for examining the surface morphology of polymer films and hydrogels with high resolution.

Secondary Ion Mass Spectrometry (SIMS) for Surface Chemical Analysis

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique that provides elemental and molecular information about the outermost layers of a solid material. By bombarding the surface with a primary ion beam and analyzing the ejected secondary ions, SIMS can identify the chemical species present on the surface.

For polymeric systems derived from this compound, SIMS would be particularly useful for confirming the presence and distribution of the sulfonamide groups on the polymer surface. This is critical for applications where surface chemistry dictates performance, such as in biocompatible materials or sensors. Time-of-Flight SIMS (ToF-SIMS) can provide detailed mass spectra of the surface, allowing for the identification of characteristic fragments of the this compound monomer unit. Although specific SIMS data for this particular polymer is not widely published, the technique has been successfully applied to characterize the surface of various other functional polymers, demonstrating its capability to provide detailed chemical information at the surface. nih.gov

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Local Environment

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to investigate the local geometric and electronic structure of a specific absorbing atom within a material. For polymers of this compound, XAS can provide invaluable information about the environment of the sulfur atom in the sulfonyl group or any incorporated metal ions. The technique is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: This region, spanning the first ~50 eV above the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. By tuning the X-ray energy to the sulfur K-edge, XANES spectra can reveal detailed information about the electronic state of the sulfur atom within the aminosulfonyl moiety. This is particularly useful for studying interactions between the polymer and its environment, such as coordination with metal cations or changes in response to pH, which could influence the electronic density around the sulfur atom.

EXAFS: This region extends several hundred eV above the absorption edge and contains information about the local atomic environment surrounding the absorbing atom. The oscillations in the EXAFS spectrum result from the scattering of the ejected photoelectron by neighboring atoms. Analysis of these oscillations can determine the type, distance, and number of nearest-neighbor atoms. researchgate.net For instance, if the polymer is used to chelate metal ions, EXAFS at the metal's absorption edge can precisely measure the metal-oxygen or metal-nitrogen bond lengths and coordination numbers, clarifying the structure of the metal-polymer complex.

The combination of XANES and EXAFS provides a comprehensive picture of the local atomic and electronic structure, which is critical for understanding the mechanisms behind the polymer's functional properties, such as its ability to act as a metal ion sorbent or a responsive material.

Mössbauer Spectroscopy (if applicable to relevant doped systems)

Mössbauer spectroscopy is a highly sensitive nuclear technique that probes the local environment of specific isotopes, most commonly ⁵⁷Fe. nih.gov This method is not directly applicable to the base polymer of this compound but becomes exceptionally powerful when the polymer system is intentionally doped with a Mössbauer-active element like iron. By incorporating iron salts (e.g., FeCl₃) into the polymer matrix, Mössbauer spectroscopy can provide detailed insights into the iron's oxidation state, electron configuration, coordination symmetry, and magnetic properties. ias.ac.innih.gov

The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ), quadrupole splitting (ΔE_Q), and hyperfine magnetic field (B_hf).

Isomer Shift (δ): This parameter is related to the electron density at the nucleus and is highly sensitive to the oxidation state of the iron atom (e.g., Fe²⁺ vs. Fe³⁺). acs.org

Quadrupole Splitting (ΔE_Q): This arises from the interaction between the nuclear quadrupole moment and the local electric field gradient. It provides information about the symmetry of the iron's local environment. A non-zero ΔE_Q indicates a distorted or non-cubic coordination geometry. acs.org

Hyperfine Magnetic Field (B_hf): This parameter is observed in magnetically ordered materials and reveals the presence of magnetic interactions involving the iron atoms.

For an iron-doped poly(this compound) system, this technique could be used to study how the Fe ions interact with the functional groups of the polymer (e.g., the sulfonyl and amide groups), whether they act as cross-linking agents, or if they form distinct oxide/hydroxide nanoclusters within the polymer matrix. ias.ac.in

Table 1: Representative Mössbauer Parameters for Iron Species in a Doped Polymer Matrix

| Iron Species | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Interpretation |

|---|---|---|---|

| High-spin Fe³⁺ | 0.20 - 0.50 | 0.40 - 1.50 | Fe³⁺ in an octahedral or tetrahedral environment with distorted symmetry. Likely coordinated to oxygen or nitrogen atoms of the polymer. |

| High-spin Fe²⁺ | 0.60 - 1.30 | 1.50 - 3.00 | Fe²⁺ in a distorted coordination environment. Indicates potential redox interactions with the polymer or precursor materials. |

N₂ Adsorption-Desorption Isotherms for Porosity and Surface Area

When polymeric systems derived from this compound are synthesized as cross-linked networks, hydrogels, or other solid forms, their porosity and surface area become critical properties influencing their application in areas like catalysis, separation, or controlled release. Nitrogen adsorption-desorption analysis is the standard method for characterizing these properties.

The experiment involves exposing the polymer sample to increasing partial pressures of nitrogen at a constant low temperature (typically 77 K, the boiling point of liquid nitrogen) and measuring the volume of N₂ gas adsorbed. The resulting isotherm provides a wealth of information:

BET (Brunauer-Emmett-Teller) Surface Area: By applying the BET theory to the low-pressure region of the adsorption isotherm, the specific surface area of the material can be calculated. This value represents the total surface area (including internal pore surfaces) accessible to the nitrogen molecules.

Pore Volume and Pore Size Distribution: The shape of the isotherm, particularly the hysteresis loop observed between the adsorption and desorption branches at higher relative pressures, provides information about the pore structure. The Barrett-Joyner-Halenda (BJH) method is commonly applied to the desorption branch to calculate the total pore volume and the distribution of pore sizes, typically in the mesoporous range (2-50 nm).

This analysis is crucial for optimizing the synthesis of these polymers to achieve a desired porous architecture. For example, a high surface area and well-defined mesoporous structure would be beneficial if the polymer is intended for use as a high-capacity adsorbent.

Table 2: Example Porosity Data for a Cross-linked Polymeric Material

| Parameter | Value | Unit | Method |

|---|---|---|---|

| BET Surface Area | 150.5 | m²/g | N₂ Adsorption |

| Total Pore Volume | 0.25 | cm³/g | BJH Desorption |

In-situ Characterization Techniques for Dynamic Process Monitoring

Understanding the formation of polymeric networks from this compound requires monitoring the polymerization process in real-time. In-situ characterization techniques allow for the observation of chemical and physical changes as they happen, providing critical data on reaction kinetics, network formation, and structural evolution.

In-situ Fluorescence Spectroscopy: This technique involves introducing a small amount of a fluorescent probe into the pre-polymerization mixture. The probe is selected such that its fluorescence properties (e.g., intensity, emission wavelength) change as the local environment becomes more viscous or when the probe itself is covalently incorporated into the growing polymer network. researchgate.net By monitoring the change in the fluorescence signal over time, one can track the progress of the polymerization and gelation with high sensitivity.

In-situ FTIR Spectroscopy: Similar to NMR, Fourier-Transform Infrared (FTIR) spectroscopy can be used to follow the reaction in real-time. By monitoring the decrease in the absorbance of the C=C stretching vibration of the monomer, the rate of monomer consumption can be accurately measured. This provides valuable kinetic data that is complementary to that obtained from NMR.

These in-situ methods are essential for developing a fundamental understanding of the polymerization of this compound, enabling the optimization of reaction conditions to control the final properties of the polymer, such as molecular weight, cross-link density, and network homogeneity.

Table 3: Hypothetical Monomer Conversion Data from an In-situ Monitoring Experiment

| Time (minutes) | Monomer Conversion (%) | Technique |

|---|---|---|

| 0 | 0 | In-situ NMR |

| 5 | 15 | In-situ NMR |

| 10 | 45 | In-situ NMR |

| 15 | 75 | In-situ NMR |

| 20 | 92 | In-situ NMR |

| 25 | 98 | In-situ NMR |

Computational and Theoretical Analysis of N P Aminosulfonylphenyl Methacrylamide and Its Polymers

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule, which in turn govern its geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it ideal for studying molecules of moderate size like N-(p-aminosulfonylphenyl)methacrylamide. nih.gov Calculations, often employing hybrid functionals such as Becke's three-parameter Lee-Yang-Parr (B3LYP), are used to optimize the molecule's ground-state geometry, predicting bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net

From the optimized structure, various electronic properties can be derived. The distribution of atomic charges (e.g., Mulliken charges) reveals the partial positive and negative charges on each atom, highlighting polar regions of the molecule. researchgate.net The molecular electrostatic potential (MEP) map visually represents the charge distribution, indicating sites susceptible to electrophilic or nucleophilic attack. nih.govmdpi.com For this compound, the oxygen and nitrogen atoms of the sulfonamide and methacrylamide (B166291) groups are expected to be regions of negative potential, while the hydrogen atoms of the amine and amide groups are areas of positive potential.

The reactivity of methacrylamides can be compared to their acrylamide (B121943) counterparts through DFT. The presence of the methyl group on the double bond in methacrylamides has an electron-donating inductive effect. researchgate.net This effect increases the electron density on the vinyl group, which can lower the molecule's electrophilicity and thus its reactivity in certain reactions compared to acrylamides. researchgate.net

| Calculated Property | Typical Method | Predicted Information |

|---|---|---|

| Optimized Geometry | DFT (e.g., B3LYP/6-311G(d,p)) | Provides precise bond lengths, bond angles, and dihedral angles. |

| Dipole Moment | DFT | Indicates the overall polarity of the molecule. thaiscience.info |

| Atomic Charges (Mulliken) | DFT | Quantifies the electron distribution among atoms. researchgate.net |

| Molecular Electrostatic Potential (MEP) | DFT | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. mdpi.comthaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com This indicates a higher propensity to engage in chemical reactions. The spatial distribution of the HOMO and LUMO provides further insight into reactivity. For this compound, the HOMO is likely localized on the electron-rich phenyl ring and sulfonamide group, while the LUMO is expected to be centered on the electron-accepting methacrylamide moiety, particularly the carbon-carbon double bond. This distribution indicates that the vinyl group is the likely site for nucleophilic attack or radical addition during polymerization.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated, offering a quantitative measure of the molecule's chemical behavior. mdpi.com

| Quantum Chemical Parameter | Formula | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. mdpi.com |

| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | Relates to the escaping tendency of electrons from an equilibrium system. mdpi.com |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. mdpi.com |

| Global Electrophilicity Index (ω) | µ2 / 2η | Quantifies the electrophilic nature of a molecule. mdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Studies and Intermolecular Interactions

While quantum mechanics excels at describing the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. MD simulations model systems containing thousands to millions of particles, making them ideal for studying the conformational behavior of polymers and their interactions with their environment. mdpi.commdpi.com

In a typical MD simulation of poly(this compound), a model of the polymer chain (or multiple chains) is placed in a simulation box, often filled with solvent molecules like water, under periodic boundary conditions. nih.gov The interactions between atoms are described by a force field, such as PCFF+, which is a set of parameters and potential energy functions that define the forces between bonded and non-bonded atoms. mdpi.com The simulation proceeds by solving Newton's equations of motion for each atom in the system, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. nih.gov Simulations are typically run in a specific thermodynamic ensemble, such as the NVT ensemble, where the number of particles (N), volume (V), and temperature (T) are kept constant. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity or a specific chemical property. researchgate.net These models are highly valuable in drug discovery and materials science for predicting the properties of new, unsynthesized molecules. researchgate.net

A QSAR study on derivatives of this compound would involve several steps. First, a dataset of molecules with varying structural modifications and their experimentally measured activities (e.g., enzyme inhibition) is compiled. nih.gov Next, a wide range of "molecular descriptors" is calculated for each molecule in the dataset. These descriptors are numerical values that encode different aspects of the molecule's structure and properties. They can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). researchgate.netresearchgate.net

Finally, statistical techniques like Multiple Linear Regression (MLR) are used to find the best correlation between a subset of the calculated descriptors and the observed activity. nih.govmedcraveonline.com A successful QSAR model can then be used to predict the activity of novel derivatives, guiding the synthesis of compounds with enhanced properties. For sulfonamide-containing compounds, descriptors related to the electrostatic properties of the sulfonyl group and hydrogen bonding capabilities are often crucial for modeling their activity. nih.gov

| Descriptor Category | Example Molecular Descriptors |

|---|---|

| Electronic Descriptors | HOMO/LUMO energies, Dipole moment, Atomic charges, Polarizability. researchgate.net |

| Steric/Geometric Descriptors | Molecular weight, Molecular volume, Surface area, Radius of gyration. researchgate.net |

| Topological Descriptors | Wiener index, Kier & Hall connectivity indices, 2D autocorrelation descriptors. nih.gov |

| Lipophilicity Descriptors | LogP (octanol-water partition coefficient). |

Computational Elucidation of Reaction Mechanisms and Polymerization Pathways

Computational quantum chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including polymerization. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy pathway from reactants to products, providing a detailed understanding of the reaction's feasibility and kinetics.

For the polymerization of this compound, DFT calculations can be used to model the elementary steps of a proposed mechanism, such as free-radical polymerization. researchgate.net This involves calculating the optimized geometries and energies of the reactants (monomer, initiator), intermediates (propagating radical), and products for each step: initiation, propagation, and termination.

A critical aspect of this analysis is locating the transition state (TS) for each step. nih.gov The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy (Ea) of the reaction. By comparing the activation energies for different potential pathways, the most favorable reaction mechanism can be identified. For example, calculations can determine the regioselectivity of radical addition to the monomer (head vs. tail addition) by comparing the activation barriers of the two competing pathways. This computational elucidation provides fundamental insights that can be used to control and optimize polymerization processes. mdpi.com

Functionalization and Derivatization Strategies for Tailored Polymeric Properties

Post-Polymerization Modification Approaches

Post-polymerization modification is a powerful strategy for introducing new functional groups along the backbone of a pre-existing polymer. nih.gov This approach allows for the synthesis of a well-defined parent polymer, which can then be chemically altered in a subsequent step to impart desired functionalities. researchgate.net For poly(N-(p-aminosulfonylphenyl)methacrylamide), the primary amino group of the sulfanilamide (B372717) moiety is a prime target for such modifications.

One common approach involves the acylation of the primary amine with various acid chlorides or anhydrides. This reaction can be used to append a wide range of functional groups, including alkyl chains of varying lengths to modulate hydrophobicity, or moieties containing other reactive handles for further functionalization. Another potential modification is the reaction of the primary amine with isocyanates or isothiocyanates to form urea (B33335) or thiourea (B124793) linkages, respectively. These linkages can introduce new hydrogen bonding capabilities and alter the polymer's solubility and thermal properties.

Furthermore, the aromatic ring itself can be a site for modification, although this typically requires harsher reaction conditions. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could be employed, followed by subsequent chemical transformations of the newly introduced groups. However, care must be taken to control the reaction conditions to avoid degradation of the polymer backbone.

The table below summarizes potential post-polymerization modification reactions for poly(this compound).

| Reaction Type | Reagent | Functional Group Introduced | Potential Property Change |

| Acylation | Acid Chloride/Anhydride | Amide | Altered solubility, hydrophobicity |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Modified charge, ion-exchange capacity |

| Urea Formation | Isocyanate | Urea | Enhanced hydrogen bonding, thermal stability |

| Thiourea Formation | Isothiocyanate | Thiourea | Altered chelating properties |

| Diazotization | Nitrous Acid | Diazonium Salt | Intermediate for further reactions |

Chemical Grafting Techniques ("Grafting-from" and "Grafting-to" Methodologies)

Chemical grafting is a method used to synthesize graft copolymers, which consist of a main polymer backbone with one or more side chains of a different chemical nature. nih.gov This can be achieved through two primary methodologies: "grafting-from" and "grafting-to". researchgate.net

The "grafting-from" approach involves initiating the polymerization of a second monomer from active sites that have been created along the backbone of the parent polymer. nih.gov In the case of poly(this compound), the primary amino groups could be converted into initiating sites for techniques like atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization. nih.gov For instance, the amine could be reacted with an initiator fragment containing a bromine atom to create an ATRP macroinitiator. Subsequent polymerization of another monomer, such as N-isopropylacrylamide, would result in well-defined thermoresponsive side chains grafted from the poly(this compound) backbone. nih.gov

Conversely, the "grafting-to" method involves the attachment of pre-synthesized polymer chains with reactive end-groups onto the backbone of the parent polymer. nih.gov For example, a polymer with a terminal carboxylic acid group could be coupled to the primary amino groups of poly(this compound) using standard peptide coupling chemistry. eie.gr While this method can be limited by the steric hindrance of attaching large polymer chains, it allows for the precise characterization of both the backbone and the side chains before the grafting reaction. researchgate.net

The choice between these two methodologies depends on the desired grafting density and the chemical nature of the polymers involved. The "grafting-from" approach typically allows for higher grafting densities, while the "grafting-to" method provides better control over the molecular weight of the grafted chains. researchgate.net

"Click Chemistry" Applications in Polymer Functionalization

"Click chemistry" refers to a class of reactions that are highly efficient, selective, and proceed under mild conditions with no or minimal byproducts. nih.gov The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. wikipedia.orgrsc.org This methodology has been widely adopted for the functionalization of polymers. nih.gov